molecular formula C15H10O3 B1209671 2-acetyl-3H-benzo[f]chromen-3-one CAS No. 727-80-0

2-acetyl-3H-benzo[f]chromen-3-one

Cat. No.: B1209671
CAS No.: 727-80-0
M. Wt: 238.24 g/mol
InChI Key: UAMPJVJAALGMNG-UHFFFAOYSA-N
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Description

2-Acetyl-3H-benzo[f]chromen-3-one is an organic compound with the molecular formula C15H10O3.

Biochemical Analysis

Biochemical Properties

2-acetyl-3H-benzo[f]chromen-3-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves fluorescence quenching, where the compound interacts with nonfluorescent aniline in binary solvent mixtures . This interaction is crucial for understanding the dynamic changes of proteins in complex macromolecular systems. Additionally, this compound has been explored for its antimicrobial properties, indicating its potential to interact with microbial enzymes and proteins .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescence properties make it a valuable tool for studying protein folding and conformational changes at the single-molecule level . Furthermore, its antimicrobial activity suggests that it can disrupt microbial cell growth and function, making it a potential candidate for therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. The compound’s fluorescence quenching properties are attributed to various molecular interactions, such as energy relocation, molecular reorganization, and ground-state complex formation . These interactions are essential for understanding the compound’s role in biochemical and biophysical systems. Additionally, this compound has been studied for its potential to inhibit or activate enzymes, further elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Its degradation over time can lead to changes in its activity and function, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial activity and modulation of cellular processes . At higher doses, it may exhibit toxic or adverse effects, indicating the importance of determining the optimal dosage for therapeutic applications. Studies have also identified threshold effects, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, further elucidating the compound’s role in cellular metabolism . Understanding these metabolic pathways is crucial for determining the compound’s potential therapeutic applications and its effects on overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its localization and accumulation. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes . These interactions can influence the compound’s localization within specific cellular compartments, affecting its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization can provide insights into its role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-3H-benzo[f]chromen-3-one typically involves the reaction of 3-acetyl-2H-chromen-2-one with glyoxalic acid in the presence of acetic acid and hydrochloric acid. This reaction yields 4-oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid, which is then cyclized to form the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms .

Comparison with Similar Compounds

  • 2-Phenyl-benzo[f]chromen-3-one
  • 2-Benzoyl-1H-benzo[f]chromen-3(2H)-one
  • 2-(Bromoacetyl)-3H-benzo[f]chromen-3-one
  • 2-(2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl)-3H-benzo[f]chromen-3-one

Comparison: 2-Acetyl-3H-benzo[f]chromen-3-one is unique due to its specific acetyl group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct fluorescence properties and antimicrobial activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-acetylbenzo[f]chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c1-9(16)12-8-13-11-5-3-2-4-10(11)6-7-14(13)18-15(12)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMPJVJAALGMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353684
Record name 2-acetyl-3H-benzo[f]chromen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727-80-0
Record name 2-acetyl-3H-benzo[f]chromen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETYL-3H-BENZO(F)CHROMEN-3-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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